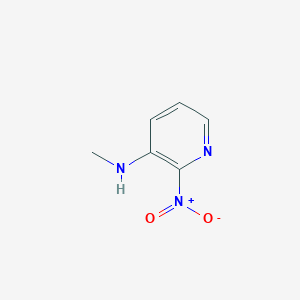

N-methyl-2-nitropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-3-2-4-8-6(5)9(10)11/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJOHCIQXAGJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303986 | |

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32605-06-4 | |

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32605-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-nitropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry

Pyridines are a cornerstone of modern medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021.[1] This prevalence is due to the pyridine ring's ability to engage in various biological interactions and its synthetic versatility. Within this critical class of compounds, nitropyridines represent a particularly valuable subclass. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, activating it for a variety of chemical transformations.[2] This feature makes nitropyridines, such as N-methyl-2-nitropyridin-3-amine, powerful intermediates in the synthesis of complex, biologically active molecules for the treatment of a wide range of diseases, including cancer and viral infections.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications for researchers and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃O₂ | [5] |

| Molecular Weight | 153.14 g/mol | [5][6] |

| CAS Number | 32605-06-4 | [6][7] |

| Appearance | Solid | - |

| Storage Conditions | 2-8°C, Keep in a dark, dry, and sealed place | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound are not widely published, data is available from commercial suppliers and can be predicted based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a distinct singlet for the N-methyl group. The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a lower field. N-methyl groups typically absorb as a sharp three-proton singlet between 2.2 and 2.6 δ.[10]

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methyl group. The carbon attached to the nitro group will be significantly deshielded. Carbons adjacent to the amine nitrogen are also slightly deshielded and absorb about 20 ppm further downfield than in a comparable alkane.[10]

Detailed ¹H and ¹³C NMR spectra for this compound are available from suppliers such as BLD Pharm.[6]

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum of this compound is predicted to exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹.[11] Other characteristic absorptions would include C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). The C-N stretching of an aromatic amine is expected in the 1335-1250 cm⁻¹ region.[11]

A searchable database, SpectraBase, lists the availability of an FTIR spectrum for the synonymous compound, 2-Methylamino-3-nitropyridine.[12]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (153.14 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the methyl group.

SpectraBase also indicates the availability of a mass spectrum for 2-Methylamino-3-nitropyridine.[12]

Synthesis and Reactivity

The synthesis of this compound can be approached through the nitration of a suitable precursor, followed by methylation. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of an Aminopyridine Derivative (Adapted)

This protocol is adapted from the synthesis of a related compound, 2-amino-3-methyl-5-nitropyridine.[13]

-

Preparation of the Reaction Mixture: Dissolve the N-methyl-2-aminopyridine precursor in concentrated sulfuric acid in a flask and cool the mixture to 0°C.

-

Preparation of the Nitrating Agent: In a separate vessel, carefully add fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the aminopyridine derivative, ensuring the temperature does not exceed 20°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then carefully control the temperature as the reaction proceeds, potentially with gentle heating (e.g., to 40-50°C) to ensure completion.

-

Work-up: Cool the reaction mixture and neutralize it with a concentrated aqueous base (e.g., ammonia) to precipitate the crude product.

-

Purification: Filter the precipitate, wash it with water, and purify by recrystallization from a suitable solvent (e.g., aqueous DMF).

Key Aspects of Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group.

-

Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to it.[14] This makes the compound a valuable substrate for introducing various functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a synthetic handle for further derivatization, such as acylation or sulfonylation.[15]

-

Basicity: The basicity of the pyridine nitrogen and the exocyclic amino group is reduced due to the electron-withdrawing effect of the nitro group.

Applications in Drug Discovery and Development

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] The functional groups present in this compound make it a versatile building block for constructing more complex molecular architectures.

Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound.

The strategic placement of the nitro, amino, and methyl groups allows for sequential and regioselective modifications, enabling the synthesis of diverse compound libraries for high-throughput screening. The ability to transform the nitro group into an amine is particularly significant, as this opens up a vast chemical space for derivatization.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[16]

-

Fire Safety: Keep away from open flames and hot surfaces. Use appropriate extinguishing media for chemical fires.[19]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][19]

Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date safety information.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its unique combination of functional groups and the inherent reactivity of the nitropyridine core make it an attractive starting material for the synthesis of complex and novel bioactive compounds. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is essential for its effective utilization in the research laboratory. The continued exploration of the synthetic utility of such intermediates will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

-

The Role of Nitropyridines in Pharmaceutical Development. Chem Thinker Labs. Available from: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. Available from: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available from: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

IR: amines. University of Calgary. Available from: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. Available from: [Link]

-

1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available from: [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available from: [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. Available from: [Link]

-

2-Amino-4-methyl-3-nitropyridine. NIST WebBook. Available from: [Link]

-

Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available from: [Link]

-

24.10 Spectroscopy of Amines. OpenStax. Available from: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

2-Methylamino-3-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

2-Pyridinamine, 3-nitro-. NIST WebBook. Available from: [Link]

-

c5sc02983j1.pdf. The Royal Society of Chemistry. Available from: [Link]

-

2-Nitropyridin-3-amine. PubChem. Available from: [Link]

-

13C NMR chemical shifts (ppm) of C-nitropyrazoles[20]. ResearchGate. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available from: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H7N3O2 | CID 555983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 32605-06-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 4093-88-3 CAS MSDS (METHYL-(3-NITRO-PYRIDIN-2-YL)-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. fishersci.com [fishersci.com]

- 20. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to N-methyl-2-nitropyridin-3-amine (CAS 32605-06-4): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: N-methyl-2-nitropyridin-3-amine is a substituted pyridine derivative that serves as a highly functionalized and valuable building block in synthetic organic and medicinal chemistry. Its unique electronic architecture, featuring both an electron-donating N-methylamino group and a potent electron-withdrawing nitro group, imparts a distinct reactivity profile. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its key chemical transformations with mechanistic insights, and discusses its potential applications as a precursor to complex heterocyclic systems relevant to drug development. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound whose utility is derived from the strategic placement of its functional groups on the pyridine core. The pyridine ring is a "privileged structural motif" in drug design, found in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The presence of the nitro group, in particular, makes it a versatile precursor for a wide range of bioactive molecules.[1]

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 32605-06-4 | [2][3][4] |

| Molecular Formula | C₆H₇N₃O₂ | [2][5][6] |

| Molecular Weight | 153.14 g/mol | [5][6] |

| IUPAC Name | This compound | |

| Synonyms | N-methyl-2-nitro-3-pyridinamine |

| InChI Key | NCJOHCIQXAGJBV-UHFFFAOYSA-N | |

Table 2: Physicochemical Data

| Parameter | Value | Reference |

|---|---|---|

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Sealed in a dry, dark environment at 2-8°C | [5] |

| Shipping Temperature | Ambient |[5] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the powerful electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic attack.

Synthetic Rationale and Strategy

The most logical and field-proven approach involves the reaction of a suitable halopyridine precursor, such as 2-chloro-3-nitropyridine, with methylamine.

Causality of Experimental Design:

-

The Nitro Group as an Activating Moiety: The nitro group at the C2 position exerts a strong -M (mesomeric) and -I (inductive) effect. This drastically lowers the electron density of the pyridine ring, particularly at the ortho (C3) and para (C6) positions, making them susceptible to nucleophilic attack.[7]

-

Choice of Leaving Group: A halogen, such as chlorine, at the C2 position serves as an excellent leaving group in SNAr reactions. The attack of the nucleophile (methylamine) at C2 is facilitated by the adjacent nitro group, which can stabilize the negative charge in the Meisenheimer intermediate.

-

Nucleophile: Methylamine is a simple, readily available primary amine that acts as the nitrogen source for the desired N-methylamino group. An excess is often used to drive the reaction to completion and neutralize the HCl byproduct.

Experimental Workflow: SNAr Approach

Caption: Synthetic workflow for this compound via SNAr.

Detailed Synthesis Protocol

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Nucleophilic Addition: To the stirred solution, add an aqueous or alcoholic solution of methylamine (2.0-3.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction Progression: Heat the reaction mixture to 80-100°C and maintain for 4-12 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful nitro group, which not only governs the synthesis of the molecule but also provides a handle for subsequent, high-value transformations.

Key Transformation: Reduction of the Nitro Group

The most significant and synthetically useful reaction of this compound is the reduction of the 2-nitro group to a primary amine. This transformation converts the molecule into N¹-methylpyridine-2,3-diamine , a highly valuable intermediate for the construction of fused heterocyclic systems.

Mechanistic Rationale: Catalytic hydrogenation is a clean and efficient method for this reduction. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the surface of a metal catalyst (e.g., Palladium). A stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine. This method is often preferred for its high yield and the simple removal of the catalyst by filtration.

Caption: Reduction of the nitro group to form a vicinal diamine.

Representative Protocol for Nitro Group Reduction

-

Setup: To a solution of this compound (1.0 eq) in methanol or ethanol in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a positive pressure of hydrogen (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.

-

Isolation: Upon completion, carefully vent the hydrogen and flush the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the N¹-methylpyridine-2,3-diamine, which can often be used in the next step without further purification.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a precursor to more complex, biologically relevant scaffolds. The 2,3-diamine derivative is a linchpin for synthesizing fused bicyclic systems like imidazo[4,5-b]pyridines, which are core structures in many therapeutic agents.

Conceptual Workflow: From Building Block to Bioactive Scaffold

The vicinal diamine generated from the nitro reduction is perfectly poised for cyclization reactions with various electrophiles to form five-membered rings. For example, reaction with a carboxylic acid or its derivative (like an acyl chloride or orthoester) leads to the formation of the imidazopyridine core.

Caption: Pathway from the diamine intermediate to complex drug scaffolds.

This synthetic versatility allows for the rapid generation of compound libraries for screening purposes. By varying the 'R' group on the electrophile used for cyclization, chemists can systematically modify the final structure to optimize for biological activity, selectivity, and pharmacokinetic properties. Nitropyridines are established precursors in the synthesis of compounds with antitumor, antiviral, and antifungal activities.[1]

Safety, Handling, and Storage

As with all nitroaromatic and amine-containing compounds, proper safety precautions are mandatory. The available data suggests that this compound should be handled as a hazardous substance.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Statement | Precautionary Code | Reference |

|---|---|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | |

| Acute Toxicity (Inhaled) | H332: Harmful if inhaled | P261: Avoid breathing dust. | |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. | |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously... |

| Respiratory Irritation | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. | |

Handling Guidelines:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Hygiene: Avoid generating dust. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for chemical storage, adhering to the 2-8°C recommendation.[5]

Conclusion

This compound (CAS 32605-06-4) is more than a simple chemical; it is an enabling tool for chemical innovation. Its synthesis is straightforward, leveraging fundamental principles of aromatic chemistry. Its true power is realized in its subsequent transformations, particularly the reduction of its nitro group to create the N¹,N²-disubstituted pyridine-2,3-diamine intermediate. This key step unlocks access to a rich variety of fused heterocyclic scaffolds, positioning this compound as a critical starting material for library synthesis and lead optimization campaigns in modern drug discovery. Proper handling and an understanding of its reactivity are essential for safely and effectively harnessing its synthetic potential.

References

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved from [Link]

- Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-l-oxides. The Journal of Organic Chemistry, 22(9), 1137-1138.

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound | C6H7N3O2. (n.d.). PubChem. Retrieved from [Link]

-

Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Retrieved from [Link]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.

- Chemical composition and antifungal effect of hydroalcoholic extract of Allium tripedale (Tvautv.) against Candida species. (2021). Current Medical Mycology.

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved from [Link]

-

Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Nitropyridin-3-amine | C5H5N3O2. (n.d.). PubChem. Retrieved from [Link]

-

Nitrite reaction with aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical composition and antifungal effect of hydroalcoholic extract of Allium tripedale (Tvautv.) against Candida species. (2021). National Center for Biotechnology Information. Retrieved from [Link]

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2024).

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Reaction of Amines with Nitrous Acid. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H7N3O2 | CID 555983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 32605-06-4|this compound|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. scbt.com [scbt.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-methyl-2-nitropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-nitropyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational dynamics is critical for predicting its chemical reactivity, intermolecular interactions, and potential biological activity. This guide provides a detailed analysis of the molecular structure and conformation of this compound, drawing upon crystallographic data from analogous compounds, computational modeling, and spectroscopic principles. Key structural features, including the planarity of the pyridine ring, the orientation of the nitro and methylamino substituents, and the critical role of intramolecular hydrogen bonding, are discussed in detail. Experimental protocols for its synthesis and characterization are also presented to provide a comprehensive resource for researchers.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridines are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials[1]. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for intermolecular interactions. Aminonitropyridines, in particular, are versatile intermediates in the synthesis of more complex heterocyclic systems and have been explored for their potential in developing novel therapeutics, including antitumor and antiviral agents[2].

The methylation of the amino group, as in this compound, introduces further steric and electronic perturbations that can fine-tune the molecule's properties. A comprehensive understanding of its molecular structure and preferred conformation is paramount for rational drug design and the development of new materials.

Molecular Structure and Geometry

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, extensive data from closely related analogs, such as 4-methyl-3-nitropyridin-2-amine[3] and 2-amino-3-nitropyridine[4], provide a robust framework for predicting its structural parameters.

The Pyridine Core

The central pyridine ring is expected to be essentially planar. In the crystal structure of 4-methyl-3-nitropyridin-2-amine, the pyridine ring exhibits a root-mean-square deviation of only 0.0135 Å, confirming its planarity[3]. This planarity is a result of the sp² hybridization of the ring atoms.

Substituent Orientation and Intramolecular Interactions

The key to understanding the conformation of this compound lies in the interplay between the adjacent methylamino and nitro groups.

-

Intramolecular Hydrogen Bonding: A defining feature of this and related molecules is the formation of an intramolecular hydrogen bond between the hydrogen of the amino group and one of the oxygen atoms of the nitro group[3][5]. This interaction creates a stable six-membered ring-like structure (a resonance-assisted hydrogen bond), which significantly influences the overall conformation. This N-H···O hydrogen bond is expected to be a dominant factor in restricting the rotation of both the methylamino and nitro groups.

-

Nitro Group Torsion: The presence of the intramolecular hydrogen bond and steric hindrance from the adjacent methylamino group forces the nitro group to be slightly twisted out of the plane of the pyridine ring. In the analogous 4-methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5(3)°[3]. A similar, slight non-planar arrangement is anticipated for this compound.

-

Methyl Group Orientation: The methyl group on the nitrogen atom will also adopt a position that minimizes steric clash with the pyridine ring and the adjacent nitro group.

The interplay of these structural features can be visualized in the following logical diagram:

Sources

"N-methyl-2-nitropyridin-3-amine" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-methyl-2-nitropyridin-3-amine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a cornerstone of chemical and pharmaceutical science, dictating the viability of a compound in applications ranging from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive published empirical data, this document establishes a predictive framework grounded in molecular structure and physicochemical principles. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise qualitative and quantitative determination of its solubility in a range of organic solvents. This integrated approach of theoretical prediction and practical methodology is designed to empower researchers to make informed decisions in handling, formulating, and developing this compound.

Introduction: The Critical Role of Solubility

This compound (C₆H₇N₃O₂) is a heterocyclic compound featuring a pyridine core, a structure prevalent in many pharmacologically active agents. The strategic placement of a nitro group, a potent electron-withdrawing moiety, and a secondary methylamine group, creates a molecule with a distinct electronic and steric profile. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for any laboratory or clinical application. Solubility dictates the choice of solvents for chemical reactions, the feasibility of purification by crystallization, and, most importantly in drug development, it profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility, for instance, is a leading cause of low bioavailability for orally administered drugs.[1] This guide will first deconstruct the molecule's structure to predict its solubility behavior before outlining rigorous methods for its empirical determination.

Predictive Solubility Analysis: A Structure-Based Approach

The principle of "like dissolves like" is the foundation for predicting solubility.[2] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. The molecular structure of this compound provides several key features that govern these interactions.

-

The Pyridine Ring: The core is an aromatic, heterocyclic ring. The nitrogen atom is more electronegative than carbon, leading to inductive withdrawal of electron density from the ring carbons.[3] This makes the ring electron-deficient and contributes to the molecule's overall polarity.

-

The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.[4] Its presence significantly increases the molecule's polarity and provides sites (the oxygen atoms) for hydrogen bond acceptance.

-

The N-methyl-amine Group (-NHCH₃): This secondary amine is a polar functional group. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. Crucially, the hydrogen atom attached to the nitrogen allows it to act as a hydrogen bond donor.[5]

Interplay of Functional Groups: The combined effect of these groups results in a molecule with significant polarity. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring and reduces the basicity of both the ring nitrogen and the exocyclic amine.[4][6] This complex interplay suggests that the molecule will require polar solvents to overcome its crystal lattice energy for dissolution.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low / Insoluble | The high polarity imparted by the nitro and amine groups creates strong intermolecular forces that cannot be overcome by the weak van der Waals forces offered by nonpolar solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), Acetone | High | These solvents possess high dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule, particularly the N-H proton. DMSO and DMF are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all polar sites on the molecule. The hydrocarbon portion of the alcohols will also interact favorably with the pyridine ring. |

| Aqueous | Water | Slightly Soluble | While the molecule possesses multiple hydrogen bonding sites, the aromatic pyridine ring is hydrophobic. Solubility is expected to be limited but present. The molecule's amine and pyridine nitrogen atoms may become protonated in acidic media, potentially increasing solubility. |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols provide a systematic workflow for determining the solubility of this compound.

Workflow for Solubility Assessment

The process begins with a rapid qualitative assessment to estimate the solubility range, which then informs the more resource-intensive quantitative determination.

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides an initial, semi-quantitative estimate of solubility.

Methodology:

-

Place a small, pre-weighed amount (e.g., 2 mg) of this compound into a clean glass vial.

-

Add a defined volume (e.g., 1 mL) of the selected organic solvent.

-

Vortex the vial vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

If the solid dissolves completely, the compound is considered soluble at ≥ 2 mg/mL. If not, its solubility is less than 2 mg/mL.

-

Categorize the result using standard pharmaceutical descriptors.[1]

Qualitative Solubility Descriptors: [1]

| Term | Approximate Parts of Solvent for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly soluble | 30 - 100 |

| Slightly soluble | 100 - 1,000 |

| Very slightly soluble | 1,000 - 10,000 |

| Practically insoluble | > 10,000 |

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[7]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid throughout the experiment is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical applications). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully collect the supernatant. To ensure no solid particles are carried over, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent (often the mobile phase of the analytical system) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the solubility in units such as mg/mL and mol/L. Perform the entire experiment in triplicate to ensure reproducibility.[8]

Data Presentation and Management

Systematic recording of experimental results is crucial for comparison and interpretation.

Table for Recording Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |

| e.g., Methanol | 25 | |||

| e.g., Acetonitrile | 25 | |||

| e.g., DMSO | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Ethanol | 37 | |||

| e.g., Acetone | 37 |

Conclusion

References

- Murdock, K. C., et al. (1991). Antitumor agents. 1. 1,4-Bis[(aminoalkyl)amino]anthracene-9,10-diones. Journal of Medicinal Chemistry, 34(10), 3004-3012.

-

Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]

-

Gao, J., et al. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 43(4), 1143-1148. Available at: [Link]

-

Semantic Scholar. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Wakita, K., et al. (1986). A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants. Chemical and Pharmaceutical Bulletin, 34(11), 4463-4471. Available at: [Link]

-

Yan, A., & Gesteiger, J. (2003). Estimation of aqueous solubility of organic compounds with QSPR approach. Journal of Chemical Information and Computer Sciences, 43(2), 437-443. Available at: [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Available at: [Link]

-

R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Available at: [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. Available at: [Link]

-

Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Available at: [Link]

-

Fujiwara, Y., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules (Basel, Switzerland), 24(23), 4272. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

-

Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Available at: [Link]

-

NCERT. (n.d.). Amines. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Spectroscopic Characterization of N-methyl-2-nitropyridin-3-amine

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For researchers and drug development professionals, the ability to confidently identify a synthesized molecule and ascertain its purity is not merely a procedural step but a critical determinant of a project's viability. Mischaracterization can lead to the costly pursuit of inactive compounds, erroneous structure-activity relationship (SAR) models, and, in the worst cases, unforeseen toxicity.

This guide provides an in-depth technical overview of the essential spectroscopic techniques required to characterize the heterocyclic compound N-methyl-2-nitropyridin-3-amine. While published spectral data for this specific molecule is not widely available, this document serves as a predictive and instructional manual. It is designed to empower the practicing scientist to not only acquire high-quality data for this compound but also to interpret it with a high degree of confidence, drawing from established principles of spectroscopy and data from structurally analogous molecules. The methodologies and interpretations presented herein are grounded in field-proven expertise and are designed to constitute a self-validating system for structural confirmation.

The Subject Molecule: this compound

This compound (C₆H₇N₃O₂) is a substituted pyridine with a molecular weight of 153.14 g/mol .[1] Its structure comprises a pyridine ring functionalized with a nitro group at the 2-position, a methylamino group at the 3-position. This combination of an electron-withdrawing group (NO₂) and an electron-donating group (NHCH₃) on an aromatic scaffold makes it an interesting candidate for medicinal chemistry and materials science applications. Accurate spectroscopic analysis is crucial to confirm the regiochemistry of the substituents, which dictates the molecule's electronic and steric properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 32605-06-4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the substitution pattern on the pyridine ring.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. The following procedure is recommended for a sample of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried, purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

-

Shim the instrument to achieve a narrow, symmetrical solvent peak, ensuring high resolution.

-

For ¹H NMR: Acquire data using a standard pulse program. A spectral width of ~12 ppm, centered at ~6 ppm, is appropriate. A sufficient number of scans should be acquired to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of ~200 ppm is standard. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

For 2D NMR (Optional but Recommended): If structural ambiguity exists, acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations, respectively.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is based on established substituent effects on the pyridine ring. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methylamino group is electron-donating.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.2 - 8.4 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the ring nitrogen and para to the electron-withdrawing nitro group, leading to significant deshielding. |

| ~7.3 - 7.5 | Doublet of doublets (dd) | 1H | H-4 | This proton is ortho to the nitro group and will be deshielded. It will show coupling to both H-5 and H-6. |

| ~6.7 - 6.9 | Doublet of doublets (dd) | 1H | H-5 | This proton is ortho to the electron-donating amino group and will be the most shielded of the aromatic protons. |

| ~5.5 - 6.5 | Broad singlet | 1H | N-H | The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can be confirmed by its disappearance upon D₂O exchange.[2] |

| ~3.0 - 3.2 | Doublet (d) | 3H | N-CH₃ | The methyl protons are coupled to the N-H proton, resulting in a doublet. This signal would collapse to a singlet upon D₂O exchange. The chemical shift is typical for an N-methyl group attached to an aromatic ring.[3][4] |

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR chemical shifts are influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~155 - 160 | C-2 | This carbon is directly attached to the electronegative nitrogen of the ring and the nitro group, causing it to be highly deshielded. |

| ~150 - 155 | C-6 | This carbon is adjacent to the ring nitrogen and experiences a strong deshielding effect. |

| ~145 - 150 | C-3 | Attached to the amino group, its chemical shift will be influenced by both the nitrogen and the adjacent nitro group. |

| ~135 - 140 | C-4 | The chemical shift of this carbon is influenced by the adjacent nitro group. Studies on substituted nitropyridines support shifts in this region.[5] |

| ~115 - 120 | C-5 | This carbon is ortho to the electron-donating amino group and is expected to be the most shielded of the aromatic carbons. |

| ~28 - 32 | N-CH₃ | This aliphatic carbon signal appears in a typical region for N-methyl groups. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the resulting spectrum by performing an ATR correction if necessary.

-

Workflow for IR Data Acquisition

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide definitive evidence for the presence of the nitro and secondary amine functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3350 - 3310 | Medium | N-H Stretch | This single, sharp band is characteristic of a secondary amine.[6] |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Typical for C-H bonds on an aromatic ring.[7] |

| ~2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the stretching of the C-H bonds in the methyl group. |

| ~1600 - 1585 & ~1500-1400 | Medium-Strong | C=C and C=N Ring Stretch | These absorptions are characteristic of the pyridine ring itself. |

| ~1550 - 1475 | Strong | Asymmetric N-O Stretch | A strong absorption in this region is a hallmark of an aromatic nitro group.[8][9] |

| ~1360 - 1290 | Strong | Symmetric N-O Stretch | This second strong band, along with the asymmetric stretch, confirms the presence of the NO₂ group.[8][9] |

| ~1650 - 1580 | Medium | N-H Bend | The in-plane bending vibration of the N-H bond of the secondary amine. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Obtaining a Mass Spectrum

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

-

-

Ionization:

-

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate. ESI will likely yield the protonated molecular ion [M+H]⁺.

-

Electron Impact (EI) is a higher-energy technique that will provide more extensive fragmentation, which can be useful for structural analysis.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode.

-

For ESI, the expected m/z for the [M+H]⁺ ion would be 154.06.

-

For EI, the molecular ion [M]⁺• would be observed at m/z 153.05.

-

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion: The presence of an odd number of nitrogen atoms (three) means the molecular ion peak in an EI spectrum will have an odd mass, consistent with the "Nitrogen Rule".[2] A high-resolution mass measurement (HRMS) should confirm the elemental composition C₆H₇N₃O₂.

-

[M]⁺• (EI): m/z = 153.0538 (calculated)

-

[M+H]⁺ (ESI): m/z = 154.0616 (calculated)

-

-

Key Fragmentation Pathways: Fragmentation in pyridine derivatives often involves the loss of small, stable molecules or radicals from the substituents.[10][11]

-

Loss of NO₂: A fragment corresponding to [M - 46]⁺• at m/z 107.

-

Loss of NO: A fragment corresponding to [M - 30]⁺• at m/z 123.

-

α-Cleavage: Cleavage of the methyl group from the amine, [M - 15]⁺ at m/z 138.

-

Conclusion: A Unified Spectroscopic Signature

The robust characterization of this compound is achieved by synthesizing the data from NMR, IR, and MS. The predicted data presented in this guide provides a comprehensive spectroscopic fingerprint. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific arrangement of substituents. The IR spectrum will provide clear evidence of the key N-H and N-O bonds. Finally, mass spectrometry will confirm the molecular weight and elemental formula. By following the detailed protocols and using the interpretive guidance provided, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- BLD Pharm. (n.d.). 32605-06-4|this compound.

- Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- ResearchGate. (2018).

- Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table.

- University of California, Los Angeles. (n.d.). IR: nitro groups.

- NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Scilit. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.

- National Technical Reports Library. (1988). Trinitropyridin und Verwandte Stoffe: Synthese und Charakterisierung.

- NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST WebBook.

- RSC Publishing. (2021).

- PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.

- Vibrant Pharma Inc. (n.d.). N-Methyl-3-nitropyridin-2-amine.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table.

- Laihia, K., Kolehmainen, E., & Kauppinen, R. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.

- SpectraBase. (n.d.). 2-Nitropyridine - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-Hydroxy-3-nitro-pyridine - Optional[17O NMR] - Chemical Shifts.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- nmrshiftdb2. (n.d.).

- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.

- SpectraBase. (n.d.). 2-Methylamino-3-nitropyridine - Optional[FTIR] - Spectrum.

- BLD Pharm. (n.d.). 4093-88-3|N-Methyl-3-nitropyridin-2-amine.

- University of California, Los Angeles. (n.d.). IR Chart.

- NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST WebBook.

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- NIH. (n.d.). 4-Methyl-3-nitropyridin-2-amine. PubMed Central.

Sources

- 1. This compound | C6H7N3O2 | CID 555983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chimia.ch [chimia.ch]

- 4. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Regioselective Synthesis of N-methyl-2-nitropyridin-3-amine from 3-Aminopyridine

Executive Summary

This technical guide provides a comprehensive, in-depth overview of a robust and regioselective two-stage synthetic pathway for converting 3-aminopyridine into N-methyl-2-nitropyridin-3-amine. The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development, yet achieving specific substitution patterns remains a significant challenge. Direct functionalization of the pyridine ring, particularly nitration, is often hampered by the deactivating effect of the ring nitrogen under acidic conditions and complex regioselectivity outcomes.

This document details a field-proven methodology that circumvents these issues. The first stage focuses on the controlled synthesis of the key intermediate, 3-amino-2-nitropyridine, by employing a protecting group strategy to direct the nitration to the desired C2 position. The second stage describes the subsequent N-methylation of this intermediate to yield the final product. By explaining the chemical causality behind each procedural choice and providing detailed, step-by-step protocols, this guide serves as a practical resource for researchers, chemists, and professionals in pharmaceutical and chemical development.

Introduction: The Synthetic Challenge

This compound is a functionalized pyridine derivative with potential applications as a versatile building block in the synthesis of more complex heterocyclic compounds for pharmaceutical and agrochemical research.[1] Its structure, featuring an ortho-nitro group relative to a secondary amine, provides multiple reaction sites for further chemical elaboration. The synthesis from a readily available starting material like 3-aminopyridine presents a classic challenge in heterocyclic chemistry: achieving precise regiocontrol during electrophilic aromatic substitution.

Direct nitration of 3-aminopyridine is synthetically unviable. The amino group, while being an activating ortho-, para-director, is readily protonated under the strongly acidic conditions required for nitration. This converts it into a deactivating, meta-directing ammonium group. Compounded with the inherent electron-deficient nature of the pyridine ring, which itself directs electrophiles to the C3 and C5 positions, the reaction would result in a complex mixture of products with very low yields of the desired 2-nitro isomer.[2][3]

To overcome this, a multi-step approach is necessary, beginning with the strategic protection of the amino group to control the regiochemical outcome of the nitration step. This guide outlines such an efficient pathway.

Part 1: Synthesis of the Key Intermediate: 3-Amino-2-nitropyridine

The cornerstone of this synthesis is the preparation of 3-amino-2-nitropyridine. The most reliable method involves a three-step sequence: protection of the amino group, regioselective nitration, and deprotection.[4] This strategy effectively insulates the amino functionality from the harsh nitrating conditions and leverages the protecting group to direct the incoming electrophile to the desired C2 position.

Mechanistic Rationale & Workflow

The chosen strategy involves converting two molecules of 3-aminopyridine into N,N'-di-(3-pyridyl)-urea. This urea derivative serves two critical functions:

-

Protection: It protects the nucleophilic amino group from reacting with the nitrating agent.

-

Directing Group: The bulky urea linkage acts as a powerful ortho-directing group, sterically and electronically favoring the introduction of the nitro group at the C2 position of each pyridine ring.

Following nitration, the urea linkage is readily cleaved via hydrolysis to liberate the desired 2-nitro-3-aminopyridine intermediate in high yield.[4]

Detailed Experimental Protocols

The following protocols are adapted from established and patented procedures, ensuring reliability and high yield.[4]

Step 1A: Synthesis of N,N'-di-(3-pyridyl)-urea

-

Setup: In a flask equipped with a mechanical stirrer and reflux condenser, add 3-aminopyridine (2.0 moles) and urea (1.0 mole).

-

Reaction: Heat the mixture to approximately 150-190°C. The reaction can also be conducted in an inert high-boiling solvent such as dichlorobenzene.

-

Monitoring: The reaction proceeds with the evolution of ammonia. Continue heating until ammonia evolution ceases.

-

Work-up: Cool the reaction mixture. The solid product, N,N'-di-(3-pyridyl)-urea, can be purified by recrystallization from a suitable solvent if necessary. The reaction typically proceeds in near-quantitative yield.

Step 1B: Nitration of N,N'-di-(3-pyridyl)-urea

-

Caution: Nitrating mixtures are highly corrosive and oxidizing. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

-

Setup: In a stirred reaction vessel cooled in an ice bath, prepare a nitrating mixture by carefully adding nitric acid (e.g., 32% concentration) to concentrated sulfuric acid or oleum (e.g., 10% oleum).

-

Addition: Slowly add N,N'-di-(3-pyridyl)-urea (1.0 mole equivalent) to the cold nitrating mixture in portions, ensuring the internal temperature is maintained between 50-70°C. Do not exceed 90°C.[4]

-

Reaction: After the addition is complete, continue stirring the mixture at 60°C for approximately 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice/water. The precipitated solid, N,N'-di-(2-nitro-3-pyridyl)-urea, is collected by suction filtration.

-

Purification: Wash the collected solid with water until the filtrate is neutral. The product can be used directly in the next step.

Step 1C: Hydrolysis to 3-Amino-2-nitropyridine

-

Setup: Suspend the N,N'-di-(2-nitro-3-pyridyl)-urea (1.0 mole equivalent) in ethanol in a flask equipped with a stirrer and reflux condenser.

-

Reaction: Heat the suspension to approximately 70°C. Add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise.

-

Monitoring: The reaction is typically complete after stirring at 70°C for a few hours. The product, 2-nitro-3-aminopyridine, may begin to crystallize out of the solution.

-

Work-up: Cool the mixture to 0-5°C. Collect the crystalline product by suction filtration.

-

Purification: Wash the product with cold water until neutral and dry under reduced pressure.

Data Summary

The following table summarizes the expected outcomes for the synthesis of the key intermediate based on reported data.[4]

| Step | Compound Name | Molecular Formula | Expected Yield | Melting Point (°C) |

| 1A | N,N'-di-(3-pyridyl)-urea | C₁₁H₁₀N₄O | ~97% | 225-228 |

| 1B | N,N'-di-(2-nitro-3-pyridyl)-urea | C₁₁H₈N₆O₅ | ~93% | 230-233 (dec.) |

| 1C | 3-Amino-2-nitropyridine | C₅H₅N₃O₂ | >90% | 199-200 |

Part 2: N-Methylation of 3-Amino-2-nitropyridine

With the regiochemically defined 3-amino-2-nitropyridine in hand, the final step is the selective methylation of the primary amino group. Standard N-alkylation methods can be employed, but care must be taken to avoid over-methylation, which would result in the formation of a quaternary ammonium salt.[5]

Mechanistic Rationale & Workflow

The N-methylation is a nucleophilic substitution reaction. The amino group of 3-amino-2-nitropyridine acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. A non-nucleophilic base is required to deprotonate the amine, increasing its nucleophilicity and neutralizing the acid byproduct generated during the reaction. Using a stoichiometric amount of the methylating agent helps to favor mono-methylation.

Detailed Experimental Protocol

This is a representative protocol for N-methylation of an aromatic amine.

-

Setup: To a solution of 3-amino-2-nitropyridine (1.0 mole equivalent) in a dry polar aprotic solvent (e.g., acetone or DMF) in a flask equipped with a stirrer, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 mole equivalents).

-

Reagent Addition: Add methyl iodide (CH₃I, 1.0-1.1 mole equivalents) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The crude residue can be purified by dissolving it in a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Further purification can be achieved via column chromatography on silica gel or recrystallization to yield pure this compound.

Overall Synthesis Pathway

The complete, regioselective synthesis is summarized in the following diagram, illustrating the transformation from the readily available starting material to the final target compound.

Conclusion

The synthesis of this compound from 3-aminopyridine is effectively achieved through a well-designed, two-stage process. The critical challenge of regioselective nitration is overcome by employing a robust protection-nitration-deprotection sequence, yielding the key 3-amino-2-nitropyridine intermediate with high fidelity and yield. Subsequent controlled N-methylation provides the desired final product. This strategic approach, grounded in fundamental principles of physical organic chemistry, provides a reliable and scalable route for accessing this valuable chemical building block, making it available for further applications in drug discovery and materials science.

References

- Harnisch, H., & Frank, F. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S. Patent No. 4,952,697. Washington, DC: U.S.

-

Nabati, M., & Mahkam, M. (2014). One-pot and one-step novel N-methylation of 2,6-diaminopyridine. Iranian Chemical Communication, 2, 162-167. [Link]

-

Bernstein, J., & Miller, W. T. (1955). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 27, p.22 (1947). [Link]

-

Chem-Impex International. (n.d.). 3-Amino-2-nitropyridine. Retrieved from [Link]

- Olah, G. A., & Malhorta, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.

- Katritzky, A. R., & Taylor, R. (1990).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 5. journals.pnu.ac.ir [journals.pnu.ac.ir]

Unveiling the Therapeutic Potential of N-methyl-2-nitropyridin-3-amine: A Preclinical Development Guide

Abstract

N-methyl-2-nitropyridin-3-amine, a synthetically accessible pyridinamine derivative, presents a compelling starting point for novel drug discovery programs. While direct biological activity data for this specific molecule is limited, its structural motifs are shared with a class of compounds exhibiting a wide range of pharmacological effects. This in-depth technical guide provides a comprehensive analysis of this compound, including its chemical properties, synthesis, and, most critically, a predictive assessment of its potential biological activities. Drawing upon the established bioactivities of related 2-nitropyridine and 3-aminopyridine analogs, we postulate that this compound may possess latent anticancer, antimicrobial, and anti-inflammatory properties. This whitepaper outlines a strategic, multi-tiered experimental workflow designed to systematically investigate these hypotheses. Detailed protocols for in vitro screening, mechanistic studies, and preliminary in vivo evaluations are provided to guide researchers in the preclinical development of this promising scaffold.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for designing molecules that interact with a wide array of biological targets.[1][2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological, pharmacokinetic, and toxicological profiles.[2] Among the vast landscape of pyridine derivatives, those bearing nitro and amino functionalities have garnered significant attention for their diverse biological activities, which include anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on the untapped potential of a specific derivative, this compound.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a potential therapeutic agent.

| Property | Value | Source |

| CAS Number | 32605-06-4 | [3] |

| Molecular Formula | C6H7N3O2 | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| IUPAC Name | This compound | [] |

| Synonyms | 3-(Methylamino)-2-nitropyridine, Methyl-(2-nitro-pyridin-3-yl)-amine | [3] |

| Appearance | Bright yellow solid (crude) | [5] |

Synthesis and Chemical Reactivity

This compound is a known synthetic intermediate, readily prepared from commercially available starting materials.[5][6] This accessibility is a significant advantage for any future drug development campaign.

Synthetic Route

The primary synthetic route involves the nucleophilic aromatic substitution of a halogenated 2-nitropyridine with methylamine.[5]

Protocol 1: Synthesis of this compound [5]

-

Reaction Setup: In a suitable reaction vessel (e.g., a microwave vial), combine 3-fluoro-2-nitro-pyridine (1.0 equivalent) with a 2 M solution of methylamine in tetrahydrofuran (THF) (5.0 equivalents).

-

Reaction Conditions: Seal the vessel and stir the mixture at room temperature for 30 minutes.

-

Work-up and Isolation: Filter the resulting suspension through a sintered glass funnel. Concentrate the filtrate in vacuo to yield crude this compound as a bright yellow solid.

-